molecular formula C22H15N3O4S B2923429 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-63-5

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2923429
CAS No.: 328539-63-5
M. Wt: 417.44
InChI Key: KNSBDZYRBIRVHM-UHFFFAOYSA-N
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Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . In cancer cells, it can interfere with cell division and induce apoptosis by targeting specific pathways .

Comparison with Similar Compounds

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is unique due to its specific structural features, such as the combination of a nitrophenyl group and a thiazole ring. Similar compounds include:

This compound stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S/c26-21(18-11-4-5-12-20(18)29-17-9-2-1-3-10-17)24-22-23-19(14-30-22)15-7-6-8-16(13-15)25(27)28/h1-14H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSBDZYRBIRVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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